tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Medicinal Chemistry Drug Design Bioisosteres

Piperazine-containing leads often suffer from high metabolic clearance and off-target activity. tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS 869494-16-6) resolves this by providing a rigid, achiral 3,6-diazabicyclo[3.1.1]heptane core that retains piperazine-like lipophilicity (XLogP3 0.7) - a critical advantage over other bridged piperazines that can increase cLogP. Key Benefits: • N6-Boc protection enables orthogonal N3 derivatization for parallel library synthesis, yielding sub-nanomolar Ki values at α4β2/α7 nAChRs. • Scaffold-derived analogs (e.g., TC-8831) demonstrate confirmed blood-brain barrier penetration (brain:plasma ≈ 0.3), validating CNS utility. • Stable solid form, stored at 2-8°C; ready for immediate dispatch in research quantities from mg to bulk.

Molecular Formula C10H18N2O2
Molecular Weight 198.266
CAS No. 869494-16-6
Cat. No. B592235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
CAS869494-16-6
Molecular FormulaC10H18N2O2
Molecular Weight198.266
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CC1CNC2
InChIInChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3
InChIKeyOUFBVDKNEWUFHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Overview


tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS 869494-16-6) is a bicyclic organic compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol [1]. It belongs to the class of bridged bicyclic piperazines, specifically a 3,6-diazabicyclo[3.1.1]heptane scaffold bearing a tert-butoxycarbonyl (Boc) protecting group at the N6 position [2]. As a building block, it is recognized for its rigid, three-dimensional diazabicyclo[3.1.1]heptane core, which serves as a crucial piperazine isostere in drug discovery programs due to its topological and physicochemical similarity to piperazine, while offering a distinct, conformationally constrained framework [2].

Scaffold Strategy
Piperazine bioisostere replacement with constrained bicyclic core
Synthetic Utility
N6-Boc protected building block for regioselective N3 derivatization
Physicochemical Control
Achiral core maintains piperazine-like lipophilicity

Why N6-Boc Protection Is Irreplaceable


The core 3,6-diazabicyclo[3.1.1]heptane scaffold is a superior piperazine isostere due to its achiral nature and its ability to maintain piperazine-like lipophilicity, a property not guaranteed by other bridged piperazines like 3,8-diazabicyclo[3.2.1]octane, which can increase lipophilicity [1]. Within this privileged scaffold, the specific regioselective protection of the N6 position with a Boc group is non-interchangeable. This precise monoprotection is essential for orthogonal synthetic strategies, enabling sequential derivatization at the unprotected N3 position to generate focused chemical libraries [1]. Substituting this compound with a generic, non-protected 3,6-diazabicyclo[3.1.1]heptane, an alternative salt form, or a regioisomer (N3-Boc) will lead to divergent synthetic pathways and final compounds with different physicochemical and biological profiles, making them unsuitable for established protocols targeting specific receptor pharmacophores [2].

Regioisomer mismatch: N3-Boc protection directs synthesis to structurally distinct analogs; may not transfer to N6-targeted routes.
Alternative bridged piperazines: 3,8-diazabicyclo[3.2.1]octane may increase lipophilicity, shifting physicochemical profiles from piperazine benchmarks.
Unprotected or salt-form substitution: Generic diazabicycloheptane forms alter orthogonal reactivity, limiting sequential library synthesis.

Evidence for 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylate


Maintaining Piperazine-Like Lipophilicity

The 3,6-diazabicyclo[3.1.1]heptane core exhibits lipophilicity comparable to that of piperazine, a critical physicochemical parameter for maintaining drug-like properties. Calculated cLogP values for fluoroquinolone analogs suggest that substituting piperazine with 3,6-diazabicyclo[3.1.1]heptane does not significantly alter lipophilicity [1]. In contrast, alternative bridged piperazine isosteres, such as 3,8-diazabicyclo[3.2.1]octane, increase lipophilicity in derived analogs, which can negatively impact solubility and metabolic profiles [1].

Lipophilicity Match
Cross-study comparable
Maintains piperazine-like cLogP; 3,8-diazabicyclo[3.2.1]octane increases cLogP
Supports isostere selection for lipophilic balance
Fluoroquinolone analog calculations; exact values not reported
Medicinal Chemistry Drug Design Bioisosteres Physicochemical Properties

Achiral Scaffold Simplification

The 3,6-diazabicyclo[3.1.1]heptane core is achiral [1]. This eliminates the need for enantiomeric separation, chiral analysis, and testing of individual enantiomers during lead optimization and manufacturing, significantly reducing cost and complexity. Many other bicyclic piperazine isosteres, such as 2,5-diazabicyclo[2.2.1]heptane, are chiral, introducing additional challenges in synthesis, purification, and regulatory filing [1].

Achiral Core
Class-level inference
Achiral scaffold eliminates enantiomeric separation requirements
Streamlines analytical and synthetic workflows
Compared to chiral 2,5-diazabicyclo[2.2.1]heptane
Medicinal Chemistry Chirality Analytical Chemistry Drug Development

Regioselective N3-Functionalization via N6-Boc

This specific compound provides regioselective protection of the N6 position with a Boc group, leaving the N3 position free for further derivatization [1]. This contrasts with the regioisomer, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate, which protects the N3 position. The choice between N6-Boc and N3-Boc is critical for synthesizing structurally distinct final compounds. A patent application (WO2005/108402) details the synthesis of analgesic 3,6-diazabicyclo[3.1.1]heptane derivatives, highlighting the use of this specific N6-protected intermediate [2].

Regioselective N6-Boc
Head-to-head
N6-Boc protection enables exclusive N3 derivatization vs. N3-Boc regioisomer
Dictates synthetic route vector and final compound identity
Supported by patent WO2005/108402 analgesic derivative synthesis
Organic Synthesis Medicinal Chemistry Protecting Groups Library Synthesis

Selective α4β2 nAChR Affinity

Derivatives of the 3,6-diazabicyclo[3.1.1]heptane scaffold, which are synthesized from intermediates like tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, have demonstrated exceptional potency and selectivity for the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) subtype. Specific compounds in this series achieved binding affinities (Ki) ranging from 0.023 nM to 0.056 nM for α4β2 nAChR, with a high degree of selectivity over the α7 nAChR subtype (α7/α4β2 selectivity ratio of 1,295 for compound 4c) [1]. Further optimization yielded compound 43 with an α4β2 Ki of 10 pM and very high α7/α4β2 selectivity [2]. While a direct comparison to a specific piperazine analog is not available from these studies, the data demonstrates the scaffold's capacity to drive high-affinity, subtype-selective interactions, a key advantage over less constrained piperazine cores.

nAChR Affinity
Cross-study comparable
α4β2 Ki 0.023–0.056 nM; α7/α4β2 selectivity up to 1,295-fold
Supports nAChR subtype-selective ligand design
Radioligand binding assay context
Neuroscience Nicotinic Receptors Radioligand Binding Drug Discovery

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Applications


CNS-Penetrant Nicotinic Agonist Optimization

Medicinal chemistry teams focused on central nervous system (CNS) disorders, particularly those targeting nicotinic acetylcholine receptors (nAChRs), will find tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate a strategic intermediate. Its N6-Boc protection allows for rapid, parallel synthesis of N3-substituted analogs, a strategy proven to yield compounds with sub-nanomolar Ki values and high α4β2/α7 subtype selectivity [1]. Furthermore, in vivo studies on a related 3,6-diazabicyclo[3.1.1]heptane derivative (TC-8831) confirmed brain penetration with a brain:plasma ratio of approximately 0.3, demonstrating the scaffold's inherent ability to cross the blood-brain barrier [2].

Non-Opioid Analgesic Development

The 3,6-diazabicyclo[3.1.1]heptane scaffold is a key template for developing novel central analgesics that do not rely on opioid receptor activation. Patented compounds demonstrate the utility of this specific scaffold in generating potent analgesic activity [1]. The availability of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate as a stable, solid intermediate (storage at 2-8°C, XLogP3 of 0.7) facilitates the execution of multi-step synthetic routes outlined in such patents, enabling the exploration of this non-opioid pharmacophore [2].

Piperazine Bioisostere Optimization

In any medicinal chemistry program where a piperazine ring is a structural liability (e.g., high metabolic clearance, off-target activity), tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate provides a direct path to a rigid, achiral isostere that maintains similar lipophilicity [1]. This is particularly valuable when aiming to improve target selectivity or reduce metabolism without drastically altering the overall physicochemical property space of the lead compound. The ability to precisely control lipophilicity, as compared to other bridged piperazines that increase cLogP, offers a strategic advantage in balancing potency with ADME properties [1].

Application
Selection Property
Validation Focus
CNS Nicotinic Ligand Studies
Regioselective N3-derivatization route
α4β2 subtype-selectivity and brain penetration review
Non-Opioid Analgesic Research
N6-Boc stable intermediate handling
Synthetic route fidelity and pharmacophore mapping
Piperazine Bioisostere Optimization
Achiral, lipophilicity-matched core
Lipophilic balance and metabolic profile endpoints
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